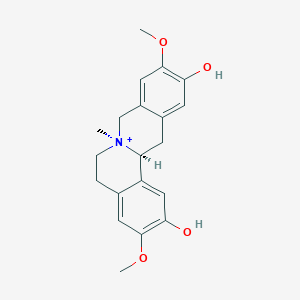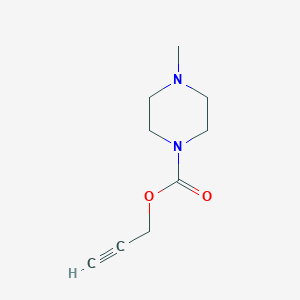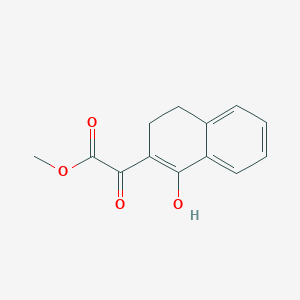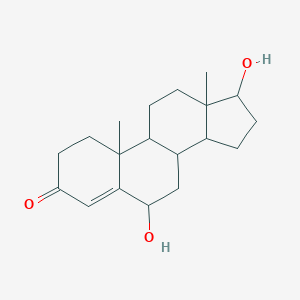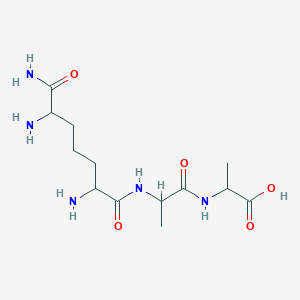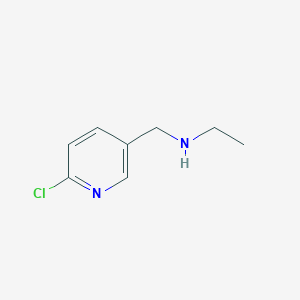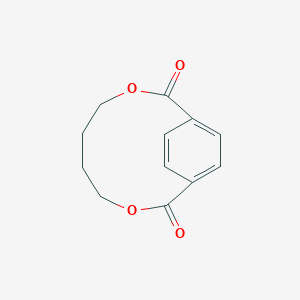
téréphtalate de butylène
Vue d'ensemble
Description
3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science. Its structure includes two oxygen atoms and multiple conjugated double bonds, which contribute to its reactivity and versatility in chemical reactions.
Applications De Recherche Scientifique
3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound’s derivatives have shown potential as bioactive molecules with anti-inflammatory and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Mécanisme D'action
Target of Action
Butylene terephthalate, also known as polybutylene terephthalate (PBT), is a thermoplastic engineering polymer . It is primarily used as an insulator in the electrical and electronics industries . Its primary targets are therefore the materials and components it is designed to insulate and protect.
Mode of Action
PBT is a thermoplastic (semi-)crystalline polymer, and a type of polyester . It resists solvents, shrinks very little during forming, is mechanically strong, heat-resistant up to 150 °C (or 200 °C with glass-fibre reinforcement), and can be treated with flame retardants to make it noncombustible . Its mode of action is primarily physical, providing insulation and protection through its inherent material properties.
Biochemical Pathways
It can be chemically recycled into biodegradable poly(butylene adipate-co-terephthalate) (pbat) copolyesters . This process involves cyclodepolymerization of postconsumer PBT in dilute solutions to afford cyclic oligo(butylene terephthalate)s (COBTs), which can be further used as monomers together with poly(butylene adipate) (PBA) diols for the synthesis of PBAT .
Result of Action
The primary result of PBT’s action is the provision of effective insulation and protection for electrical and electronic components. It also contributes to the structural integrity of the components it is used in. When chemically recycled into PBAT, it can contribute to environmental sustainability by providing a source of biodegradable polymers .
Action Environment
The efficacy and stability of PBT are influenced by environmental factors such as temperature, humidity, and exposure to solvents. It is heat-resistant up to 150 °C (or 200 °C with glass-fibre reinforcement) and resists solvents . Like other polyesters, it can be sensitive to uv radiation and may require uv protection if used outdoors . Its stability and efficacy can also be influenced by the specific conditions of its application, such as the electrical or electronic components it is used with.
Analyse Biochimique
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and can undergo degradation .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable diene precursor in the presence of a catalyst. The reaction conditions often require:
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.
Solvents: Non-polar solvents like dichloromethane or toluene.
Temperature: Controlled temperatures ranging from -78°C to room temperature to ensure selective cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound into its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms, often using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include diketones, diols, and substituted derivatives, which can be further utilized in various synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-4,7-dione
- 2,9-Bis(aminomethyl)-3,8-dioxabicyclo[8.2.2]tetradeca-10,12,13-triene-4,7-dione
Uniqueness
Compared to similar compounds, 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione is unique due to its specific arrangement of oxygen atoms and double bonds, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in applications requiring precise control over chemical reactivity and stability.
Propriétés
IUPAC Name |
3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11-9-3-5-10(6-4-9)12(14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQZNZLOZXSBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C2=CC=C(C=C2)C(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616630 | |
| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29278-69-1 | |
| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
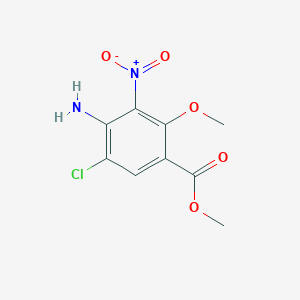
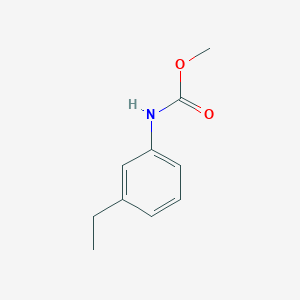
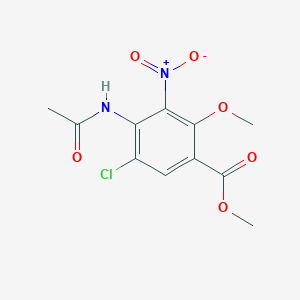
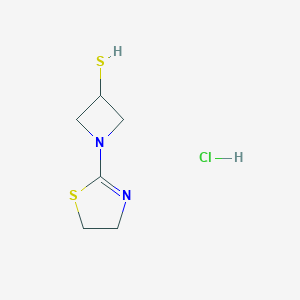
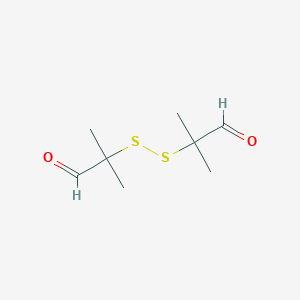
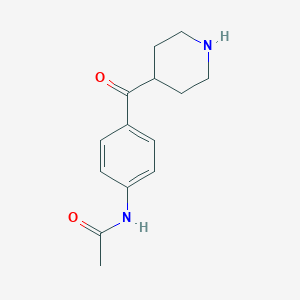
![3-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B48768.png)
![Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-2-[(3S,8aS)-hexahydro-1,4-dioxo-3-(phenylmethyl)pyrrolo[1,2-a]pyrazin-2(1H)-yl]-1-methyl-2-oxoethyl]-7-methyl-,(8b)-](/img/structure/B48771.png)
